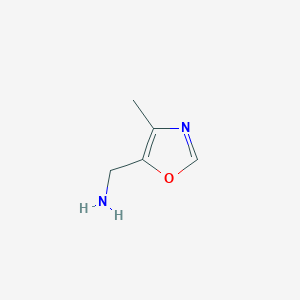
3-氨基-1-异丙基吡咯烷-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-1-isopropylpyrrolidin-2-one is a heterocyclic compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams that are widely encountered in both natural products and synthetic compounds. These compounds are known for their potent biological activities and diverse functional properties, making them valuable in various fields of research and industry.
科学研究应用
3-Amino-1-isopropylpyrrolidin-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a versatile synthon in organic synthesis due to its rich reactivity.
Biology: It is employed in the study of biological processes and as a building block for bioactive molecules.
Medicine: The compound is investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: It is used in the production of drugs, dyes, pigments, and other fine chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-isopropylpyrrolidin-2-one can be achieved through several methods. One common approach involves the amination and cyclization of functionalized acyclic substrates. Another method includes the oxidation of pyrrolidine derivatives. Additionally, ring expansion of β-lactams or cyclopropylamides can also be employed to synthesize pyrrolidinones .
Industrial Production Methods
In industrial settings, the production of 3-Amino-1-isopropylpyrrolidin-2-one often involves the use of simple and inactivated cyclic amines as substrates. The process is promoted by air-stable and low-cost copper salts, with non-poisonous and cost-effective oxidants like Oxone and additives such as DMAP .
化学反应分析
Types of Reactions
3-Amino-1-isopropylpyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidants like Oxone, reducing agents such as hydrogen gas or metal hydrides, and various nucleophiles for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of solvents like water or organic solvents .
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and substituted pyrrolidinones. These products are valuable intermediates in the synthesis of more complex molecules .
作用机制
The mechanism of action of 3-Amino-1-isopropylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, or other proteins. This interaction can lead to changes in cellular functions, such as inhibition of enzyme activity or alteration of signal transduction pathways .
相似化合物的比较
Similar Compounds
Similar compounds to 3-Amino-1-isopropylpyrrolidin-2-one include other pyrrolidinones, such as pyrrolidin-2-one, pyrrolidin-2,5-diones, and prolinol derivatives. These compounds share the pyrrolidine ring structure but differ in their functional groups and substituents .
Uniqueness
What sets 3-Amino-1-isopropylpyrrolidin-2-one apart from other similar compounds is its specific substitution pattern, which imparts unique reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .
属性
IUPAC Name |
3-amino-1-propan-2-ylpyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-5(2)9-4-3-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJARTFHYOVZDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635095 |
Source


|
| Record name | 3-Amino-1-(propan-2-yl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249299-18-0 |
Source


|
| Record name | 3-Amino-1-(propan-2-yl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2,4'-Bipyridine]-5-carboxylic acid](/img/structure/B1290336.png)












